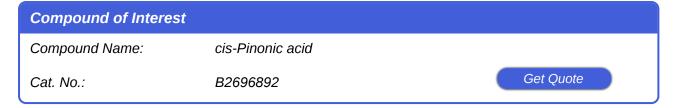


# cis-Pinonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to cis-Pinonic Acid

This guide provides comprehensive information on **cis-Pinonic acid**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis protocols, and its role in atmospheric chemistry.

## **Chemical Identity and Molecular Structure**

- Chemical Name: cis-3-Acetyl-2,2-dimethylcyclobutaneacetic acid[1]
- CAS Number: 61826-55-9[1][2] (Note: Other CAS numbers such as 473-72-3 and 17879-35-5 may refer to stereoisomers or the general pinonic acid structure[3][4][5][6][7])
- Molecular Formula: C10H16O3[1][2][5][8]
- Molecular Weight: 184.23 g/mol [1][8]
- Chemical Structure:
  - SMILES:CC(=0)[C@@H]1C--INVALID-LINK--=0)C1(C)C
  - InChi Key:SIZDUQQDBXJXLQ-SFYZADRCSA-N

## **Physicochemical Data**



The following table summarizes key quantitative data for cis-Pinonic acid.

Property	Value	Reference
Physical State	Solid	
Melting Point	104-107 °C	[3]
Water Solubility	3.686 g/L (at 0 °C)	[3]
logP (Octanol/Water)	1.712	[7]
Enthalpy of Fusion	30.35 kJ⋅mol <sup>-1</sup>	[9]
Molecular Formula	С10Н16О3	[1][2][5][8]
Molecular Weight	184.23 g/mol	[1][8]
IUPAC Name	2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid	[8]

# Experimental Protocols Synthesis of cis-Pinonic Acid from $\alpha$ -Pinene

This protocol details the oxidation of  $\alpha$ -pinene to produce **cis-Pinonic acid**.[10][11][12]

#### Materials:

- (S)-α-Pinene
- Potassium permanganate (KMnO<sub>4</sub>)
- Ammonium sulfate ((NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub>)
- · Crushed ice
- Water (H2O)
- Sulfuric acid (H2SO4), concentrated
- Sodium bisulfite (NaHSO<sub>3</sub>)



- Diethyl ether
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Magnesium sulfate (MgSO<sub>4</sub>)
- Solvents for chromatography (hexane, ethyl acetate)
- Acetic acid (AcOH)

#### Procedure:

- A slurry of crushed ice (1.08 kg), KMnO<sub>4</sub> (114 g, 720 mmol), ammonium sulfate (23.8 g, 180 mmol), and H<sub>2</sub>O (72 mL) is prepared and stirred rapidly.[11]
- (S)- $\alpha$ -Pinene (54.0 g, 396 mmol) is added to the slurry.[11]
- The mixture is stirred at a temperature below 5 °C for 5 hours.[11]
- A solution of concentrated H<sub>2</sub>SO<sub>4</sub> (45 mL) in H<sub>2</sub>O (81 mL) is added slowly over 30 minutes, maintaining the reaction temperature below 5 °C.[11]
- Sodium bisulfite (100 g) is added in portions over 1 hour, keeping the temperature below 15
  °C to quench the reaction.[11]
- The resulting cloudy aqueous solution is extracted with diethyl ether (5 x 200 mL).[11]
- The combined organic layers are extracted with a saturated NaHCO₃ solution (5 x 200 mL).
  [11]
- The NaHCO₃ layers are combined, acidified with 5 N H₂SO₄ (150 mL), and then extracted with diethyl ether (200 mL).[11]
- The combined ether layers are dried with brine and MgSO<sub>4</sub> and then concentrated in vacuo.
  [11]



The resulting oil is purified by chromatography (hexane-EtOAc, 2:1 to 1:1 with 0.5% AcOH)
 to yield cis-Pinonic acid as a white crystal.[11]

### Transformation of cis-Pinonic Acid to Amide Derivatives

This protocol describes the conversion of **cis-Pinonic acid** to an amide derivative using an amine.[10]

#### Materials:

- cis-Pinonic acid
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethylformamide (DMF)
- An amine (e.g., Thiophene-2-ethylamine or Benzylamine)
- Triethylamine (Et₃N)

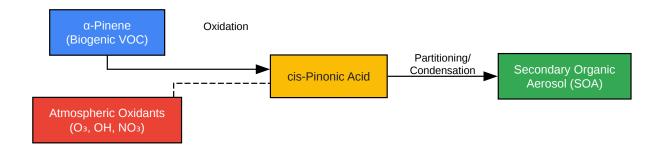
#### Procedure:

- **cis-Pinonic acid** (1.08 mmol, 1.3 equiv.) is dissolved in dichloromethane (10.9 mL) in a round-bottom flask with stirring at room temperature.[10]
- Oxalyl chloride (1.0 mmol, 1.2 equiv.) is added directly to the flask, followed by a few drops of DMF.[10]
- The mixture is stirred for 2 hours. The formation of the acyl chloride is indicated by the evolution of gas.[10]
- The desired amine (0.83 mmol, 1.0 equiv.) and triethylamine are added to the flask.[10]
- The solution is stirred continuously for 1 day to allow for the formation of the amide derivative.[10]
- The product can then be isolated and purified using standard techniques.



# Visualized Pathways and Workflows Atmospheric Formation of cis-Pinonic Acid

The following diagram illustrates the oxidation of  $\alpha$ -pinene in the atmosphere, a major pathway leading to the formation of **cis-Pinonic acid**, a key component of secondary organic aerosols (SOA).[13][14]



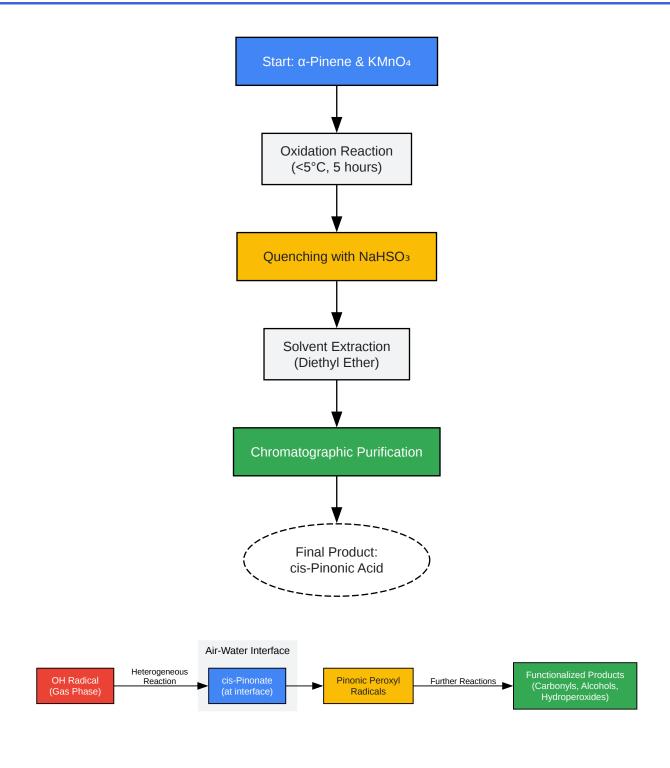
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Caption: Atmospheric oxidation of  $\alpha$ -pinene to form **cis-Pinonic acid** and SOA.

## **Experimental Workflow: Synthesis of cis-Pinonic Acid**

This diagram outlines the key steps in the laboratory synthesis of **cis-Pinonic acid** from  $\alpha$ -pinene.





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